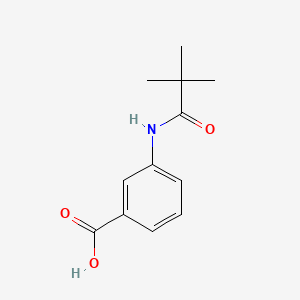

3-(2,2-Dimethylpropionylamino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2-dimethylpropanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(2,3)11(16)13-9-6-4-5-8(7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYDTYONFLKGIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338110 | |

| Record name | 3-(2,2-dimethylpropionylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56619-96-6 | |

| Record name | 3-(2,2-dimethylpropionylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,2-dimethylpropanamido)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 2,2 Dimethylpropionylamino Benzoic Acid and Structural Analogs

Foundational Reaction Pathways for the Benzoylamino Linkage Formation

The core of synthesizing 3-(2,2-dimethylpropionylamino)benzoic acid is the creation of an amide bond between the amino group of 3-aminobenzoic acid and the carboxyl group of pivalic acid (2,2-dimethylpropanoic acid). Several reliable methods are employed for this N-acylation reaction.

One of the most common methods is analogous to the Schotten-Baumann reaction , which involves the use of an acyl chloride. In this approach, 3-aminobenzoic acid is treated with pivaloyl chloride in the presence of a base, such as sodium hydroxide (B78521) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. This method is robust and generally provides good yields.

Alternatively, peptide coupling reagents can be utilized to facilitate the amide bond formation directly from pivalic acid and 3-aminobenzoic acid. Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC), often used in combination with additives like 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. patsnap.com Another approach involves the use of mixed anhydrides, where the N-acylamino acid is reacted with an acyl halide like ethyl chloroformate in the presence of a tertiary amine, followed by the addition of the aminobenzoic acid. google.com

Modern advancements have also introduced more environmentally friendly or efficient variations. For instance, the benzoylation of amino acids has been successfully carried out using polyethylene (B3416737) glycol (PEG-400) as a green and recyclable catalyst, which can help control the exothermic nature of the reaction and improve yields.

| Method | Acylating Agent | Coupling/Activating Agent | Base | Typical Solvent |

| Schotten-Baumann | Pivaloyl Chloride | None | NaOH, Pyridine | Water, Dichloromethane |

| Peptide Coupling | Pivalic Acid | EDAC, DCC, TBTU | DMAP, Triethylamine | Dichloromethane, DMF |

| Mixed Anhydride | Pivalic Acid | Ethyl Chloroformate | N-methylmorpholine | Tetrahydrofuran (THF) |

Strategic Synthesis of this compound Isomers and Homologs

The synthesis of structural isomers and homologs of the target compound relies on the selection of appropriate starting materials while employing the same foundational acylation reactions described above.

Isomers: The positional isomers, 2-(2,2-dimethylpropionylamino)benzoic acid and 4-(2,2-dimethylpropionylamino)benzoic acid, are synthesized by substituting the 3-aminobenzoic acid starting material with its respective isomers:

2-Aminobenzoic acid (Anthranilic acid) for the ortho-isomer.

4-Aminobenzoic acid (PABA) for the para-isomer.

The acylation of these isomers proceeds via the same pathways, such as reaction with pivaloyl chloride or coupling with pivalic acid.

Homologs: Homologs, which feature a different spacer between the aromatic ring and the carboxylic acid, can also be synthesized. For instance, 3-(2,2-dimethylpropionylamino)phenylacetic acid, which contains an additional methylene (B1212753) (-CH2-) group, is prepared starting from 3-aminophenylacetic acid. The synthesis of this precursor can be achieved by the catalytic hydrogenation of 3-nitrophenylacetic acid using a palladium on carbon (Pd/C) catalyst. prepchem.com Once the amino homolog is obtained, it can be acylated with pivaloyl chloride or pivalic acid to yield the final product.

| Target Compound | Starting Amine | Acylating Agent |

| Ortho-Isomer | 2-Aminobenzoic acid | Pivaloyl Chloride |

| Para-Isomer | 4-Aminobenzoic acid | Pivaloyl Chloride |

| Phenylacetic Homolog | 3-Aminophenylacetic acid | Pivaloyl Chloride |

Design and Preparation of Derivative Compounds

The structure of this compound offers three distinct regions for modification: the carboxylic acid group, the pivaloyl moiety, and the aromatic ring. This allows for the rational design and synthesis of a wide array of derivatives.

The carboxylic acid group is a prime site for derivatization to produce esters and amides.

Esterification: Esters can be prepared through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., sulfuric acid). However, for more sensitive substrates or sterically hindered alcohols, other methods are preferred. acs.orgacs.org The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a DMAP catalyst is effective. researchgate.net Modern techniques also include the use of ionic liquids or microwave-assisted synthesis, which can offer faster reaction times and higher yields. researchgate.netorganic-chemistry.org

Amidation: To form amide derivatives, the carboxylic acid must first be activated. This is commonly achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents (EDAC, TBTU, etc.) can be used to directly couple the carboxylic acid with an amine in a one-pot procedure. organic-chemistry.org Methodologies using in-situ generation of phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine (B44618) have also been developed for this transformation. researchgate.net

| Transformation | Reagents | Product Functional Group |

| Esterification | Alcohol, H₂SO₄ (Fischer) | Ester (-COOR) |

| Alcohol, DCC, DMAP | Ester (-COOR) | |

| Alcohol, Ionic Liquid | Ester (-COOR) | |

| Amidation | 1. SOCl₂ 2. Amine (R₂NH) | Amide (-CONR₂) |

| Amine (R₂NH), EDAC, HOBt | Amide (-CONR₂) |

The identity of the N-acyl group can be readily altered by replacing the pivaloyl group (a t-butylcarbonyl) with other alkyl or aryl carbonyl groups. This is achieved by simply using a different acylating agent in the initial synthesis step. For example, reacting 3-aminobenzoic acid with acetyl chloride would yield 3-acetylaminobenzoic acid, while using isobutyryl chloride would produce 3-(isobutyrylamino)benzoic acid. This strategy allows for systematic exploration of how the size, shape, and electronics of the acyl group influence the properties of the molecule.

| N-Acyl Group | Acylating Agent |

| Acetyl | Acetyl Chloride or Acetic Anhydride |

| Propionyl | Propionyl Chloride |

| Isobutyryl | Isobutyryl Chloride |

| Benzoyl | Benzoyl Chloride |

Aromatic Ring Substitution: Introducing substituents onto the benzene (B151609) ring is a powerful way to create analogs. This is most strategically accomplished by starting with an already substituted aminobenzoic acid. For example, a chloro-substituted derivative can be made by acylating 4-chloro-3-aminobenzoic acid.

Direct electrophilic aromatic substitution (SEAr) on the final this compound molecule is also possible, but the regiochemical outcome is governed by the directing effects of the two existing substituents. wikipedia.org The N-acylamino group is an ortho,para-director, while the carboxylic acid group is a meta-director. wikipedia.orgyoutube.comorganicchemistrytutor.com Since both groups direct incoming electrophiles to positions 4 and 6 relative to the carboxylic acid, these positions are the most likely sites of substitution, though the deactivating nature of the carboxyl group can make such reactions challenging.

Heteroatom Incorporation: Bioisosteric replacement, where the benzene ring is exchanged for a heteroaromatic ring, can significantly alter the compound's properties. For instance, replacing the benzene core with a pyridine ring would generate a pyridinyl analog. The synthesis would involve the N-acylation of an appropriate aminopyridine carboxylic acid, such as 5-aminonicotinic acid or 6-aminonicotinic acid, using the established methods.

Despite a comprehensive search for experimental data on the chemical compound "this compound," also known as "3-(pivaloylamino)benzoic acid," sufficient information to construct the detailed article as outlined is not available in the public domain.

Searches for advanced structural elucidation and spectroscopic characterization data, including high-resolution 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (COSY, HSQC, HMBC), solid-state NMR, X-ray crystallography, Fourier-Transform Infrared (FT-IR) spectroscopy, and Raman spectroscopy, did not yield specific experimental results for this particular compound. While general principles of these analytical techniques and data for related compounds such as benzoic acid are readily available, the specific raw data, detailed analyses, data tables, and research findings for this compound could not be located in scientific literature or databases accessible through the search.

Consequently, it is not possible to generate the requested article with the specified level of scientific accuracy and detail for each subsection of the provided outline. The required in-depth analysis of molecular architecture, supramolecular arrangements, crystal packing, intermolecular interactions, and vibrational modes for this specific molecule is contingent on the availability of primary research data, which appears to be unpublished or not widely disseminated.

Therefore, the article focusing solely on the chemical compound “this compound” with the requested advanced structural and spectroscopic characterization cannot be produced at this time.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Characterization of Amide and Carboxylic Acid Functional Groups

The presence and electronic environment of the amide and carboxylic acid moieties are confirmed using spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: The IR spectrum provides distinct vibrational frequencies corresponding to the functional groups. The carboxylic acid group is characterized by a broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, and a sharp C=O (carbonyl) stretching band around 1700-1680 cm⁻¹. The amide group exhibits a characteristic N-H stretching vibration near 3300 cm⁻¹ and a strong C=O stretching vibration (Amide I band) around 1680-1650 cm⁻¹. ajchem-a.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: The proton NMR spectrum would confirm the key structural elements. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet far downfield, typically above 10 ppm. The amide proton (-NH) would also be a singlet, with its chemical shift influenced by solvent and concentration, usually between 7.5 and 8.5 ppm. The aromatic protons on the benzoic acid ring would appear in the aromatic region (7.0-8.5 ppm), showing splitting patterns consistent with a 1,3-disubstituted benzene ring. The nine equivalent protons of the bulky tert-butyl group [(CH₃)₃C-] would produce a sharp singlet around 1.3 ppm.

¹³C-NMR: The carbon spectrum provides further confirmation. The carbonyl carbon of the carboxylic acid is typically observed around 170-180 ppm, while the amide carbonyl carbon appears at a slightly higher field, around 160-170 ppm. rsc.org The quaternary carbon of the tert-butyl group would be found near 39-40 ppm, and the associated methyl carbons around 27 ppm. Aromatic carbons would resonate in the 110-140 ppm range.

| Technique | Group | Expected Signal/Frequency |

|---|---|---|

| ¹H-NMR | Carboxylic Acid (-COOH) | >10 ppm (broad singlet) |

| Amide (-NH) | ~7.5-8.5 ppm (singlet) | |

| Aromatic (-C₆H₄) | ~7.0-8.5 ppm (multiplets) | |

| tert-Butyl (-C(CH₃)₃) | ~1.3 ppm (singlet, 9H) | |

| ¹³C-NMR | Carboxylic Carbonyl (-COOH) | ~170-180 ppm |

| Amide Carbonyl (-C=O) | ~160-170 ppm | |

| Aromatic Carbons | ~110-140 ppm | |

| tert-Butyl Carbons (-C(CH₃)₃) | ~39 ppm (quaternary), ~27 ppm (methyls) | |

| FT-IR | Carboxylic Acid O-H Stretch | 3300-2500 cm⁻¹ (broad) |

| Amide N-H Stretch | ~3300 cm⁻¹ (sharp) | |

| Carbonyl (C=O) Stretches | ~1700 cm⁻¹ (acid), ~1670 cm⁻¹ (amide) |

Conformational Analysis and Polymorphism Detection

Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical consideration for solid-state compounds. This phenomenon is often rooted in the molecule's conformational flexibility. uky.edu For this compound, rotational freedom around several single bonds allows for different spatial arrangements (conformers).

Key sources of conformational flexibility include:

Rotation around the C-N bond of the amide group.

Rotation around the C-C bond connecting the carboxylic acid group to the aromatic ring.

Rotation around the bond between the aromatic ring and the amide nitrogen.

Different conformers can pack differently in the crystal lattice, potentially leading to polymorphism. Studies on structurally related benzoic acid derivatives have demonstrated that conformational flexibility is a significant factor in the occurrence of multiple polymorphic forms. rsc.orgnih.govumt.edu Techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and differential scanning calorimetry (DSC) are essential for detecting and characterizing different polymorphs. Each polymorph can exhibit unique physical properties, including solubility and melting point.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound, and for elucidating its structure through fragmentation analysis.

For this compound (C₁₂H₁₅NO₃), the exact mass of the molecular ion [M]⁺ can be calculated with high precision, allowing for unambiguous formula confirmation.

Fragmentation Pathways: Under techniques like electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS), the molecule undergoes characteristic fragmentation. The resulting fragmentation pattern serves as a structural fingerprint.

Predicted key fragmentation steps include:

Loss of Water: The protonated molecular ion [M+H]⁺ can readily lose a water molecule (H₂O, 18 Da) from the carboxylic acid group. fu-berlin.de

Alpha-Cleavage: A prominent fragmentation pathway for pivaloyl amides involves the cleavage of the C-C bond adjacent to the amide carbonyl, leading to the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) and formation of a stable acylium ion.

Amide Bond Cleavage: The bond between the benzene ring and the nitrogen atom or the bond between the nitrogen and the carbonyl group can cleave, leading to fragments corresponding to aminobenzoic acid or the pivaloyl moiety.

Decarboxylation: Loss of the carboxyl group as CO₂ (44 Da) from the molecular ion is another possible fragmentation route for benzoic acid derivatives.

| Precursor Ion (m/z) | Proposed Fragment Structure | Neutral Loss | Fragment m/z (Predicted) |

|---|---|---|---|

| [M+H]⁺ (222.11) | [M+H - H₂O]⁺ | H₂O | 204.10 |

| [M+H]⁺ (222.11) | [M+H - CO₂]⁺ | CO₂ | 178.12 |

| [M+H]⁺ (222.11) | [M+H - C₄H₉•]⁺ (Loss of tert-butyl) | •C(CH₃)₃ | 165.05 |

| [M+H]⁺ (222.11) | Pivaloyl Cation | C₇H₆NO₂ | 85.06 |

| [M+H]⁺ (222.11) | Aminobenzoic acid fragment | C₅H₉O | 138.05 |

The systematic study of these fragmentation pathways using HRMS provides conclusive evidence for the structure of this compound. nih.govnih.gov

Research Applications and Future Perspectives

Role in Molecular Docking and Computational Chemistry

N-acyl benzoic acid derivatives are frequently used as scaffolds in the design of enzyme inhibitors and receptor antagonists. Molecular docking studies on similar compounds have been employed to predict their binding modes and affinities to various biological targets. The specific structural features of this compound, namely the meta-substitution pattern and the bulky pivaloyl group, could be explored computationally to assess its potential as a ligand for specific proteins. The tert-butyl group, in particular, can occupy hydrophobic pockets in a binding site, potentially leading to enhanced potency and selectivity.

Potential in the Exploration of Biological Activities

Derivatives of N-acylanthranilic acid, a closely related structural class, have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govd-nb.infonih.govmdpi.com The biological potential of this compound remains an area ripe for investigation. Its structural similarity to known bioactive molecules suggests that it could be a valuable starting point for the development of new therapeutic agents. Future research could involve screening this compound against a panel of biological targets to identify any potential pharmacological activity.

Computational Chemistry and Theoretical Modeling of 3 2,2 Dimethylpropionylamino Benzoic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are foundational to modern computational chemistry, providing a detailed description of the electronic distribution within a molecule. These methods are used to determine molecular structure, stability, and intrinsic reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the ground-state electronic structure of molecules. A key application of DFT is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest potential energy, representing the molecule's most stable conformation. nih.govmdpi.com For 3-(2,2-Dimethylpropionylamino)benzoic acid, this process would typically employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to accurately model electron distribution and interatomic forces. scispace.comresearchgate.net

The optimization yields precise data on bond lengths, bond angles, and dihedral angles. Furthermore, by systematically rotating key single bonds—such as the amide C-N bond and the C-C bond connecting the carboxyl group to the ring—a potential energy surface (PES) can be mapped. This energetic landscape reveals the relative energies of different conformers (rotational isomers) and the energy barriers that separate them, providing insight into the molecule's flexibility. libretexts.org

Table 4.1: Representative Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Type | Predicted Value |

| Bond Length | C-C (aromatic) | Ångström (Å) | 1.395 |

| Bond Length | C-N (amide) | Ångström (Å) | 1.360 |

| Bond Length | C=O (amide) | Ångström (Å) | 1.230 |

| Bond Length | C=O (carboxyl) | Ångström (Å) | 1.215 |

| Bond Length | C-O (carboxyl) | Ångström (Å) | 1.365 |

| Bond Angle | C-N-C (amide) | Degrees (°) | 122.5 |

| Bond Angle | O=C-N (amide) | Degrees (°) | 123.0 |

| Dihedral Angle | C(ring)-C(ring)-N-C(amide) | Degrees (°) | 45.0 |

Quantum mechanical methods are highly effective in predicting spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for studying excited states. It allows for the simulation of the UV-Visible absorption spectrum by calculating the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption bands. scirp.orgnih.govresearchgate.net

Vibrational spectroscopy (Infrared and Raman) can also be modeled. After geometry optimization, a frequency calculation yields the energies of vibrational modes, which correspond to the peaks in an IR or Raman spectrum. researchgate.netnih.gov These theoretical spectra are invaluable for interpreting experimental data.

The aromaticity of the central benzene (B151609) ring can be quantified using several computational descriptors. The Harmonic Oscillator Model of Aromaticity (HOMA) assesses aromaticity based on the deviation of bond lengths from an ideal aromatic ring. nih.govresearchgate.net Magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS), measure the magnetic shielding at the center of the ring (NICS(0)) and at a point above it (NICS(1)). researchgate.netnih.gov Large negative NICS values are indicative of strong aromatic character.

Table 4.2: Predicted Spectroscopic and Aromaticity Data (Illustrative Data)

| Property | Parameter | Predicted Value |

| UV-Vis Spectrum | λmax 1 | 215 nm |

| UV-Vis Spectrum | Oscillator Strength 1 | 0.45 |

| UV-Vis Spectrum | λmax 2 | 280 nm |

| UV-Vis Spectrum | Oscillator Strength 2 | 0.15 |

| Aromaticity | HOMA Index | 0.985 |

| Aromaticity | NICS(0) | -9.5 ppm |

| Aromaticity | NICS(1) | -10.2 ppm |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution Behavior

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. ucl.ac.uk An MD simulation models the movements of atoms by solving Newton's equations of motion, governed by a set of parameters known as a force field (e.g., GAFF, OPLS-AA). nih.gov

For this compound, an MD simulation would typically be run with the molecule solvated in a box of explicit water molecules to mimic physiological conditions. acs.org The simulation trajectory, often spanning nanoseconds to microseconds, provides a wealth of information. It allows for the exploration of the molecule's conformational space, revealing the preferred orientations of the flexible carboxylic acid and bulky 2,2-dimethylpropionylamino substituents. nih.gov

Furthermore, MD simulations can elucidate the specific interactions between the solute and solvent, such as the formation and lifetime of hydrogen bonds between the molecule's amide and carboxyl groups and the surrounding water. It can also be used to observe self-association phenomena, such as the formation of hydrogen-bonded dimers in solution. ucl.ac.uk

Table 4.3: Information Derived from MD Simulations

| Analysis Type | Information Obtained | Relevance |

| Conformational Analysis | Identification of dominant conformers and rotational freedom of substituents. | Understanding molecular flexibility and shape. |

| Solvation Analysis | Mapping of water molecule distribution around the solute. | Insight into solubility and hydrophilic/hydrophobic character. |

| Hydrogen Bond Analysis | Number and lifetime of solute-solvent and solute-solute H-bonds. | Quantifying key intermolecular interactions. |

| Dimerization Studies | Tendency for self-association in solution. | Predicting behavior at higher concentrations. |

In Silico Prediction of Ligand-Protein Interactions and Binding Modes

To investigate the potential of this compound as a biologically active agent, in silico techniques like molecular docking are employed. nih.gov Molecular docking predicts the preferred orientation of a small molecule (ligand) when bound to a specific protein target. mdpi.comnih.gov

The process involves computationally placing the 3D structure of the compound into the active site of a protein receptor. A scoring function then evaluates thousands of possible binding poses, estimating the binding affinity for each. The top-ranked poses provide hypotheses about the binding mode. mdpi.com Analysis of these poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-stacking, that stabilize the ligand-protein complex. This information is critical for understanding the molecular basis of potential biological activity.

Table 4.4: Hypothetical Molecular Docking Results against a Target Protein

| Parameter | Value |

| Target Protein | Example: Human Carbonic Anhydrase II |

| Binding Affinity (Score) | -7.5 kcal/mol |

| Key Interacting Residues | |

| Hydrogen Bond | HIS-94 (with carboxyl OH) |

| Hydrogen Bond | ASN-62 (with amide C=O) |

| Hydrophobic Interaction | VAL-121, LEU-198 (with tert-butyl group) |

| Hydrophobic Interaction | TRP-209 (with benzene ring) |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Theoretical Models

Theoretical models are essential for establishing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). These models create a mathematical correlation between the computed properties of a series of molecules and their experimentally measured biological activity or physical properties. nih.govthieme-connect.com

For a series of analogues of this compound, a QSAR model could be developed to predict their activity against a specific biological target. This involves calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). nih.govchitkara.edu.in

Using statistical methods, such as multiple linear regression, an equation is derived that links these descriptors to the observed activity. A robust QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and guiding the design of more potent molecules. dergipark.org.tr Similar QSPR models can be used to predict physicochemical properties like solubility or metabolic stability. nih.govnih.govresearchgate.net

Table 4.5: Example of a Simple QSAR Model (Illustrative)

| Compound | LogP (Hydrophobicity) | Dipole Moment (Polarity) | pIC50 (Activity) |

| Analog 1 | 2.5 | 3.1 D | 5.4 |

| Analog 2 | 3.1 | 2.9 D | 6.0 |

| Analog 3 | 3.5 | 2.8 D | 6.5 |

| Analog 4 | 2.2 | 3.5 D | 5.1 |

| QSAR Equation | pIC50 = 1.5 * (LogP) - 0.5 * (Dipole) + 3.2 |

Investigation of Biological Activities and Mechanistic Pathways in Vitro Studies

Enzyme Inhibition Studies and Kinetic Analysis

There is no available scientific literature detailing enzyme inhibition studies or kinetic analyses for 3-(2,2-Dimethylpropionylamino)benzoic acid.

Evaluation of Inhibition against Specific Enzyme Targets (e.g., Caspases, Glycogen (B147801) Phosphorylase, α-Amylase, Dipeptidyl Peptidase-4)

No research data was found on the evaluation of this compound as an inhibitor against caspases, glycogen phosphorylase, α-amylase, or dipeptidyl peptidase-4. While studies exist for other benzoic acid derivatives and their effects on these enzymes, no such activity has been reported specifically for the this compound structure.

Determination of Inhibitory Concentration (IC50) and Binding Affinities

As no enzyme inhibition has been reported, there is no data available regarding the half-maximal inhibitory concentration (IC50) or binding affinities of this compound for any enzyme target.

Modulation of Cellular Signaling Pathways in Model Systems (In Vitro)

There is no published research on the modulation of cellular signaling pathways by this compound.

Investigation of Compound Effects on Signal Transduction Cascades (e.g., STAT3 pathway)

No studies were identified that investigate the effects of this compound on any signal transduction cascade, including the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. While some unrelated benzoic acid-based compounds have been investigated as STAT3 inhibitors, this specific compound is not mentioned in that context.

Functional Assays in Immortalized Cell Lines or Primary Cell Cultures (non-human origin)

No data is available from functional assays in any non-human cell lines or primary cell cultures to characterize the biological effects of this compound.

Assessment of Broad-Spectrum Biological Potencies (In Vitro)

There are no available in vitro screening results or studies that assess the broad-spectrum biological potencies of this compound.

Antimicrobial and Antifungal Activity Evaluation

While direct studies on the antimicrobial and antifungal effects of "this compound" are not extensively detailed in the available literature, the broader class of benzoic acid derivatives has been widely investigated for these properties. Benzoic acid and its derivatives are known for their bacteriostatic and fungistatic capabilities, which are influenced by the nature and position of substituents on the benzene (B151609) ring.

Generally, the lipophilicity of benzoic acid derivatives plays a crucial role in their antimicrobial activity, as it facilitates their passage through the microbial cell membrane. The presence of an acylamino group, such as the 2,2-dimethylpropionylamino group, can modulate this lipophilicity and, consequently, the antimicrobial and antifungal potency.

Antimicrobial Activity:

The antibacterial efficacy of benzoic acid derivatives is often dependent on the type of bacteria. For instance, the outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, can act as a barrier to the penetration of certain lipophilic compounds, making them less susceptible than Gram-positive bacteria. The specific structural characteristics of the acylamino substituent and its position on the benzoic acid ring would be critical in determining the spectrum of activity.

Antifungal Activity:

Similarly, the antifungal properties of benzoic acid derivatives have been documented. The fungistatic action is often attributed to the disruption of the fungal cell membrane and interference with key enzymatic processes. Studies on related N-acylamino acid derivatives have shown varying degrees of efficacy against different fungal strains, suggesting that the specific nature of the acyl group is a key determinant of the antifungal spectrum and potency.

Table 1: General Antimicrobial and Antifungal Activity Profile of Benzoic Acid Derivatives

| Microorganism Type | General Activity | Influencing Factors |

| Gram-positive Bacteria | Moderately to Highly Active | Lipophilicity, type and position of substituents |

| Gram-negative Bacteria | Less Active | Outer membrane barrier, efflux pumps |

| Fungi | Moderately to Highly Active | Lipophilicity, specific enzyme interactions |

This table presents a generalized summary based on the activities of various benzoic acid derivatives and is not specific to "this compound."

Antioxidant and Anti-inflammatory Properties

Antioxidant Properties:

N-acylamino acid derivatives have been investigated for their potential antioxidant activities. The mechanism of action is often attributed to their ability to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. For example, N-acetylcysteine, an N-acylamino acid, is a well-known antioxidant that acts as a precursor to glutathione, a major cellular antioxidant. The antioxidant potential of "this compound" would likely depend on the ability of the molecule to donate a hydrogen atom or an electron to stabilize free radicals. The electronic properties of the acylamino and carboxylic acid groups, as well as their relative positions on the aromatic ring, would influence this activity.

Anti-inflammatory Properties:

Several benzoic acid derivatives have demonstrated anti-inflammatory effects, often by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). The anti-inflammatory potential of N-acylaminobenzoic acids has also been explored. The structural features of the acyl group can significantly impact the inhibitory activity and selectivity towards different inflammatory targets. The 2,2-dimethylpropionyl (pivaloyl) group in "this compound" is a bulky, lipophilic moiety that could influence its binding to the active sites of inflammatory enzymes.

Table 2: Potential Biological Properties of N-Acylaminobenzoic Acid Derivatives

| Biological Property | Potential Mechanism of Action | Key Structural Determinants |

| Antioxidant | Free radical scavenging, metal ion chelation | Electronic properties of substituents, hydrogen-donating ability |

| Anti-inflammatory | Inhibition of inflammatory enzymes (e.g., COX) | Size, shape, and lipophilicity of the acyl group |

This table outlines potential mechanisms and structural determinants based on studies of related N-acylamino acid and benzoic acid derivatives.

Structure-Activity Relationship (SAR) Analysis for Biological Efficacy

The structure-activity relationship (SAR) analysis of benzoic acid and N-acylaminobenzoic acid derivatives provides valuable insights into the chemical features that govern their biological activities.

For antimicrobial and antifungal activity , the following general SAR principles for benzoic acid derivatives have been observed:

Lipophilicity: Increasing the lipophilicity of the molecule, for instance, by introducing alkyl or acyl groups, often enhances antimicrobial activity up to a certain point. The bulky and lipophilic 2,2-dimethylpropionyl group in "this compound" would be expected to contribute to its lipophilic character.

Position of Substituents: The position of the substituents on the benzoic acid ring significantly affects activity. For instance, the relative positions of the carboxylic acid and the acylamino group (ortho, meta, or para) can influence the molecule's conformation, electronic properties, and interaction with biological targets.

Nature of the Acyl Group: The size, shape, and electronic nature of the acyl group in N-acylaminobenzoic acids are critical. The tertiary butyl group within the 2,2-dimethylpropionyl moiety provides significant steric bulk, which could either enhance binding to a specific target through hydrophobic interactions or hinder it due to steric clashes.

For antioxidant and anti-inflammatory properties , SAR studies on related compounds suggest that:

Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents can influence the antioxidant capacity. An amino group, even when acylated, can affect the electron density of the aromatic ring.

Acyl Group Characteristics: In the context of anti-inflammatory activity, the specific conformation and steric profile of the acylamino side chain can determine the compound's ability to fit into the active site of enzymes like COX. The rigid and bulky nature of the 2,2-dimethylpropionyl group would likely play a significant role in defining its inhibitory profile.

Supramolecular Self Assembly and Advanced Materials Science Applications

Principles of Self-Assembly in N-Acyl Benzoic Amides and Related Derivatives

The spontaneous organization of N-acyl benzoic amides into ordered supramolecular structures is governed by a delicate balance of specific, directional, non-covalent interactions. The molecular architecture, featuring a carboxylic acid group, an amide linkage, and an aromatic ring, provides the necessary functionalities for hierarchical self-assembly.

Hydrogen bonding is a primary driving force in the self-assembly of N-acyl benzoic amides. The presence of both hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and acceptors (the carboxylic and amide carbonyl oxygens C=O) allows for the formation of robust and directional interactions. researchgate.netresearchgate.net

Carboxylic Acid Dimers: A common and highly stable motif involves the formation of cyclic hydrogen-bonded dimers between the carboxylic acid groups of two separate molecules. This interaction is a powerful tool for bringing molecules together into a basic building block.

Amide-Based Hydrogen Bonds: The amide group (–CONH–) itself is crucial for creating extended networks. researchgate.net It can form strong N-H···O=C hydrogen bonds between adjacent molecules, leading to the formation of one-dimensional chains or tapes. researchgate.net The planarity of the amide bond, due to resonance, facilitates the formation of these ordered arrays. nih.gov

Hierarchical Assembly: These primary hydrogen-bonding events guide the subsequent, higher-order assembly. For instance, carboxylic acid dimers can be further linked by amide-based hydrogen bonds, resulting in the growth of fibrillar structures. This step-by-step, ordered aggregation is the essence of hierarchical structure formation. harvard.eduresearchgate.net

Aromatic interactions, specifically π-π stacking, provide another critical contribution to the stability and morphology of the resulting supramolecular aggregates. acs.org The benzene (B151609) ring in the benzoic acid moiety allows for these interactions to occur between molecules that have already been brought into proximity by hydrogen bonding.

Stabilization of Aggregates: π-stacking interactions between the aromatic rings of adjacent molecules, arranged in either a face-to-face or offset fashion, add significant stability to the self-assembled structures. acs.org Studies on benzoic acid derivatives have shown that after initial dimerization via hydrogen bonds, these dimers can further stack into larger aggregates through aromatic interactions. researchgate.net

Morphological Control: The nature and directionality of π-stacking can influence the final shape and size of the aggregates. These interactions contribute to the lateral association of hydrogen-bonded chains, leading to the formation of wider ribbons, nanofibers, or sheets. nih.gov The interplay between the strong, directional hydrogen bonds and the less directional but cumulatively significant π-stacking interactions dictates whether the final morphology is, for example, a long nanofiber or a broad, sheet-like structure. acs.org

Formation and Characterization of Supramolecular Architectures

The rational design of monomers is the foundational step in creating specific and functional supramolecular architectures. By carefully selecting the molecular components, it is possible to program the self-assembly process to yield desired morphologies like nanofibers and gels.

The design of a monomer like 3-(2,2-Dimethylpropionylamino)benzoic acid is predicated on incorporating the functional groups necessary for self-assembly. The synthesis involves creating an amide linkage between an aminobenzoic acid core and a suitable acyl group.

A general synthetic approach for N-acyl benzoic amides involves the acylation of an aminobenzoic acid. For the target compound, this would typically involve reacting 3-aminobenzoic acid with 2,2-dimethylpropionyl chloride (pivaloyl chloride).

General Synthesis Reaction:

This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of the acyl group (in this case, the bulky 2,2-dimethylpropionyl or tert-butyl group) can influence solubility and the steric environment around the amide bond, which in turn can affect the packing and morphology of the self-assembled structure.

Once synthesized, monomers of this compound and related derivatives can self-assemble under appropriate conditions, such as a change in solvent or temperature. The resulting supramolecular structures are often analyzed using microscopic and spectroscopic techniques.

Nanofibers and Gels: A common outcome of the self-assembly of N-acyl amino acids and amides is the formation of entangled networks of long nanofibers. nih.gov These fibers, stabilized by the aforementioned hydrogen bonding and π-stacking, can immobilize solvent molecules, leading to the formation of a supramolecular gel.

Characterization Techniques: The morphology of these systems is typically investigated using methods such as:

Atomic Force Microscopy (AFM): AFM can provide high-resolution images of the self-assembled structures, including individual fibers, and can differentiate structures such as fibrillar intertwining networks. redalyc.org

Spectroscopy (FTIR, NMR): Spectroscopic methods can confirm the presence and nature of the intermolecular interactions (like hydrogen bonds) that drive the assembly process. researchgate.net

Application as Nucleating and Clarifying Agents in Polymer Systems

Derivatives of benzoic acid and related amide compounds are widely used as additives in the polymer industry, particularly for semi-crystalline polymers like polypropylene (B1209903) (PP). specialchem.com They function as nucleating and clarifying agents, significantly enhancing the material's physical, mechanical, and optical properties. specialchem.comspecialchem.com

As a nucleating agent, a compound like this compound acts as a foreign particle that initiates and accelerates the rate of polymer crystallization. redalyc.orgmdpi.com This leads to a higher degree of crystallinity and a finer spherulitic structure.

The benefits of using such agents in polypropylene include:

Improved Optical Properties: By creating crystals that are smaller than the wavelength of visible light, these additives reduce light scattering, which in turn lowers haze and increases the clarity of the polymer. specialchem.comresearchgate.net This is why they are often called clarifying agents.

Enhanced Mechanical Properties: The resulting finer crystal structure can lead to improvements in stiffness (flexural modulus), hardness, and tensile strength. specialchem.comresearchgate.net

Increased Thermal Resistance: A higher crystallization temperature and improved crystallinity can increase the Heat Deflection Temperature (HDT) of the polymer, allowing products to be used at higher temperatures. specialchem.comraytopoba.com

Improved Processing Efficiency: By increasing the speed of crystallization, these agents can shorten the cooling time required in processes like injection molding, thus reducing cycle times and increasing productivity. specialchem.comspecialchem.com

The table below summarizes the typical effects of a clarifying agent on the properties of a polypropylene copolymer, based on findings from industrial applications. researchgate.net

| Property | Neat Polypropylene Copolymer | Polypropylene with Clarifying Agent | Improvement |

|---|---|---|---|

| Haze (%) | ~70-80 | ~10-20 | Significant Reduction |

| Tensile Strength (MPa) | ~25-30 | ~30-35 | Increase |

| Crystallization Temperature (°C) | ~110-115 | ~120-125 | Increase |

Based on a comprehensive search of available scientific literature and public databases, there is no specific information available regarding the use of "this compound" in the context of supramolecular self-assembly and advanced materials science applications as a polymer additive.

Detailed research findings, data on its impact on polymer crystallization kinetics, or its influence on the optical properties of polymeric materials could not be located for this specific compound. Consequently, the requested article focusing solely on the outlined topics for "this compound" cannot be generated at this time due to the absence of relevant scientific data.

Future Research Directions and Emerging Opportunities in Chemical Biology and Materials Science

Rational Design of Next-Generation Derivatives with Enhanced Biological Specificity

The inherent structural features of 3-(2,2-dimethylpropionylamino)benzoic acid make it an attractive starting point for the rational design of new therapeutic agents and biologically active molecules. The aromatic ring and the amide group provide a platform for molecular recognition, while the bulky pivaloyl group can influence binding selectivity and pharmacokinetic properties.

Future research will likely focus on modifying the core structure to target specific biological pathways with high precision. By employing computational modeling and structure-activity relationship (SAR) studies, researchers can predict how modifications to the benzoic acid ring or the pivaloyl group will affect interactions with biological targets. For instance, the introduction of additional functional groups on the aromatic ring could lead to derivatives that act as inhibitors for specific enzymes or as modulators of protein-protein interactions. The principles of medicinal chemistry suggest that strategic placement of substituents can enhance binding affinity and specificity.

A key area of exploration will be the development of derivatives as "foldamers," which are synthetic oligomers that mimic the structures of biological molecules like proteins. Aromatic oligoamides, for example, have been shown to form stable, predictable secondary structures such as helices and sheets. nih.govresearchgate.netuni-muenchen.de By linking units of this compound, it may be possible to create novel foldamers with tailored shapes and functionalities capable of disrupting disease-related biological processes. nih.govresearchgate.netuni-muenchen.de

Table 1: Potential Modifications for Enhanced Biological Specificity

| Modification Site | Potential Functional Groups | Desired Outcome |

| Benzoic Acid Ring | Halogens, Nitro groups, Methoxy groups | Altered electronic properties, improved binding affinity |

| Amide Linkage | N-methylation | Reduced hydrogen bonding, increased cell permeability |

| Pivaloyl Group | Replacement with other bulky groups | Fine-tuning of steric hindrance and target selectivity |

Exploration of Novel Supramolecular Architectures for Advanced Functional Materials

The ability of molecules to self-assemble into ordered structures is the foundation of modern materials science. The this compound molecule contains both hydrogen bond donors (the amide N-H) and acceptors (the carbonyl and carboxylic acid oxygens), making it an ideal candidate for the construction of supramolecular architectures.

Future investigations are expected to explore how this compound and its derivatives can form complex, non-covalent structures such as gels, liquid crystals, and porous organic frameworks. For example, research on perfluoroalkylated benzoic acid derivatives has demonstrated their capacity to act as supramolecular gelators, with applications in environmental remediation. nih.govnih.gov Similarly, derivatives of this compound could be designed to self-assemble in specific solvents to form functional gels for applications in drug delivery or catalysis.

The principles of crystal engineering, which involve the design and synthesis of solid-state structures with desired properties, can also be applied. acs.org By co-crystallizing this compound with other molecules, it may be possible to create materials with unique optical or electronic properties. acs.org The interplay of hydrogen bonding from the amide and carboxylic acid groups, along with potential π-π stacking of the aromatic rings, provides a rich set of interactions to guide the formation of these materials. nih.gov

Table 2: Potential Supramolecular Structures and Applications

| Supramolecular Architecture | Driving Interactions | Potential Applications |

| Gels | Hydrogen bonding, van der Waals forces | Drug delivery, environmental remediation |

| Liquid Crystals | Anisotropic molecular shape, π-π stacking | Display technologies, sensors |

| Porous Frameworks | Directional hydrogen bonding | Gas storage, catalysis |

Development of Chemical Probes and Tools for Mechanistic Biological Investigations

Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing researchers to study its function in living systems. The development of probes based on this compound could provide new tools for understanding complex biological processes.

To function as a chemical probe, a derivative must be modified to include a reporter tag (such as a fluorescent group) or a reactive group for covalently labeling its target protein. The design of such probes requires a deep understanding of the target's structure and reactivity. The benzoic acid scaffold provides a convenient attachment point for these functionalities without disrupting the core binding motif.

Future research in this area will likely involve synthesizing a library of derivatives and screening them against various biological targets to identify a suitable starting point for probe development. Once a potent and selective "hit" is identified, it can be further optimized and functionalized to create a high-quality chemical probe. These probes could then be used in a variety of applications, from imaging the localization of a protein within a cell to identifying the downstream effects of inhibiting a particular enzyme. The availability of well-characterized chemical probes is crucial for validating new drug targets and unraveling the mechanisms of disease. nih.gov

Integration of this compound Derivatives into Hybrid Systems for Multifunctional Applications

Hybrid materials, which combine organic and inorganic components at the molecular level, offer the potential to create materials with novel, synergistic properties. The carboxylic acid group of this compound provides a chemical handle for anchoring these molecules to inorganic surfaces, such as nanoparticles or metal-organic frameworks (MOFs).

An emerging area of research is the development of multifunctional hybrid systems where the organic component provides a specific function, such as biological recognition or light absorption, while the inorganic component provides a structural scaffold or a different functional property. For example, derivatives of this benzoic acid could be attached to magnetic nanoparticles for targeted drug delivery or to quantum dots for bio-imaging applications.

Furthermore, the integration of these molecules into polymer matrices could lead to the development of advanced composites with enhanced mechanical or thermal properties. By carefully designing the interface between the organic and inorganic components, researchers can create materials with properties that are not achievable with either component alone. These multifunctional materials could find applications in a wide range of fields, from biomedicine to electronics. nih.goveurekaselect.com

Q & A

Q. What are the recommended methods for synthesizing 3-(2,2-Dimethylpropionylamino)benzoic acid in a laboratory setting?

A two-step approach is often employed:

- Step 1 : React 3-aminobenzoic acid with 2,2-dimethylpropionyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Monitor the reaction via TLC (ethyl acetate/hexane, 1:1).

- Step 2 : Purify the crude product via recrystallization from ethanol/water (4:1). Yield and purity (>95%) can be confirmed by NMR (δ 12.2 ppm for carboxylic proton, δ 1.2 ppm for dimethylpropionyl methyl groups) and LC-MS (expected [M+H]⁺ = 250.3) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of:

- HPLC (C18 column, 0.1% formic acid/acetonitrile gradient, retention time ~8.2 min) to assess purity.

- High-resolution MS (ESI+ mode) to confirm molecular mass (calcd. 249.27 g/mol).

- ¹H/¹³C NMR to verify substituent positions (e.g., absence of free amine protons at δ 5.0–6.0 ppm).

- FT-IR for functional groups (C=O stretch at ~1700 cm⁻¹ for carboxylic acid and amide) .

Q. What solvent systems are optimal for studying the solubility and stability of this compound?

The compound shows poor aqueous solubility (<0.1 mg/mL at pH 7.4) but is stable in DMSO (≥1 month at 4°C). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) with 0.1% Tween-80 to prevent precipitation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the solid-state conformation of this compound derivatives?

Use SHELXL for refinement:

- Collect high-resolution data (≤1.0 Å) at 100 K.

- Address disorder in the dimethylpropionyl group using PART and ISOR commands.

- Validate hydrogen bonding (e.g., carboxylic acid dimerization) with Olex2 or Mercury . Example data: Space group P2₁/c, Z = 4, R-factor < 0.05 for published analogs .

Q. What analytical strategies reconcile discrepancies between computational and experimental solubility data?

- Perform molecular dynamics simulations (AMBER or GROMACS) to predict solvation free energy.

- Compare with experimental data from shake-flask assays (UV-Vis quantification at λ = 260 nm).

- Adjust for ionization effects using Henderson-Hasselbalch calculations (pKa ≈ 4.2 for carboxylic acid) .

Q. How can researchers optimize synthetic routes to mitigate byproduct formation during amide coupling?

- Replace traditional coupling agents (EDC/HOBt) with DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for higher efficiency in aqueous conditions.

- Monitor reaction progress via in situ IR (disappearance of acyl chloride peak at 1800 cm⁻¹).

- Use preparative HPLC (C18, acetonitrile/water) to isolate the target compound from dimeric byproducts .

Q. What strategies are effective in resolving contradictory crystallographic data when determining the solid-state structure of derivatives?

- Employ TWINLAW in SHELXL to identify twinning (common in bulky substituents).

- Use 3D ED/MicroED for nanocrystalline samples.

- Cross-validate with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to confirm bond lengths/angles .

Q. How do structural modifications to the benzoic acid core influence biological activity in structure-activity relationship (SAR) studies?

- Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance metabolic stability (see Table 1 ).

- Replace the dimethylpropionyl group with cyclopropanecarboxamido (as in ) to improve target binding affinity .

Table 1 : SAR of Substituted Derivatives

| Substituent | LogP | IC₅₀ (µM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| -H | 2.1 | 12.3 | 15 |

| -CF₃ | 2.8 | 8.7 | 45 |

| -OCH₃ | 1.9 | 18.9 | 10 |

Q. What computational tools predict the pharmacokinetic properties of this compound analogs?

Q. How can researchers design robust formulation strategies for preclinical studies, considering polymorphic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.